![molecular formula C56H48O16 B6289080 Calix[8]hydroquinone CAS No. 182810-01-1](/img/structure/B6289080.png)
Calix[8]hydroquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calix[8]hydroquinone, also known as calix[8]arene-1,3,5,7-tetrahydroxy-cyclohepta[8]phenanthren-4-one, is a member of the calixarene family of compounds. Calixarenes are macrocyclic compounds with a unique structure consisting of a central ring of eight phenolic units, connected by four bridging units. Calix[8]hydroquinone is a highly versatile compound, with numerous applications in scientific research, ranging from drug delivery to catalysis.
Applications De Recherche Scientifique
Photoresist Development
Calix[8]hydroquinone derivatives have been utilized in developing new positive-type photoresists. A study by Nakayama and Ueda (1999) describes the synthesis of mono-substituted hydroquinone calix[8]arenes, which, when combined with diazonaphthoquinone, form highly sensitive and transparent films suitable for fine positive image printing (Nakayama & Ueda, 1999).
Synthesis and NMR Analysis
Morita, Agawa, Nomura, and Taniguchi (1992) explored the synthesis of calix[4]quinone and calix[4]hydroquinone using different synthetic pathways. Their work provides insights into the NMR behavior of these compounds, essential for understanding their structural and chemical properties (Morita, Agawa, Nomura, & Taniguchi, 1992).
Nanoparticle Synthesis and Immobilization
Research by Zhou and Srinivasan (2013) demonstrates the use of a calix[7]hydroquinone monolayer for in situ synthesis and immobilization of metallic nanoparticles. This method is promising for decorating irregular surfaces of miniaturized objects (Zhou & Srinivasan, 2013).
Catalytic Activity in Proton Exchange
Studies by Zakharov, Masunov, and Dreuw (2009) highlight the unique ability of calix[4]hydroquinone nanotubes to catalyze proton exchange between water and acetone. This property is attributed to their structure, which facilitates stepwise proton transfer via ionic intermediates (Zakharov, Masunov, & Dreuw, 2009).
Nitric Oxide Release Mediation
Calix[4]monohydroquinone has been used as a supramolecular system for generating NO gas, as shown by Wanigasekara, Gaeta, Neri, and Rudkevich (2008). This method involves a one-electron reduction process and offers potential applications in various fields (Wanigasekara, Gaeta, Neri, & Rudkevich, 2008).
Electroanalysis Applications
O'Connor, Arrigan, and Svehla (1995) reviewed the use of calix[n]arenes, including calix[4]arene derivatives, in electroanalysis. These compounds show selective binding to metal cations and have applications in ion-selective electrodes and voltammetric studies (O'Connor, Arrigan, & Svehla, 1995).
Propriétés
IUPAC Name |
nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaene-5,11,17,23,29,35,41,47,49,50,51,52,53,54,55,56-hexadecol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H48O16/c57-41-9-25-1-26-10-42(58)12-28(50(26)66)3-30-14-44(60)16-32(52(30)68)5-34-18-46(62)20-36(54(34)70)7-38-22-48(64)24-40(56(38)72)8-39-23-47(63)21-37(55(39)71)6-35-19-45(61)17-33(53(35)69)4-31-15-43(59)13-29(51(31)67)2-27(11-41)49(25)65/h9-24,57-72H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMXXYLMDOTHQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)O)CC7=C(C(=CC(=C7)O)CC8=C(C(=CC(=C8)O)CC9=C(C1=CC(=C9)O)O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H48O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
977.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Calix[8]hydroquinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


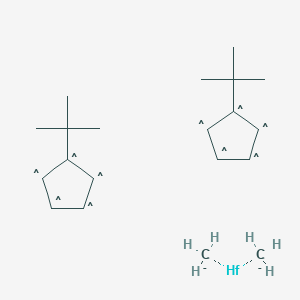
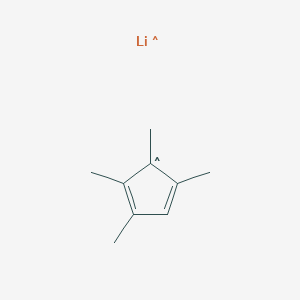
![1-[(2S)-3-(Acetylthio)-2-methylpropionyl]-L-proline, hydrate; 90%](/img/structure/B6289021.png)



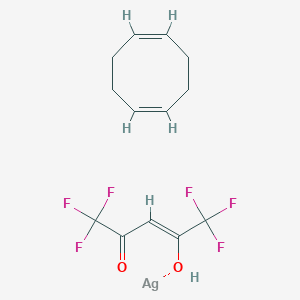


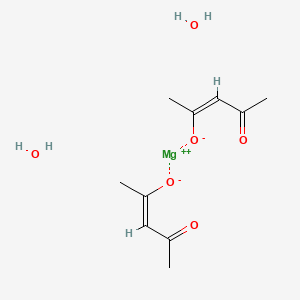
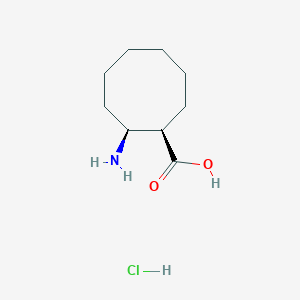
![Benzyloxycalix[8]arene](/img/structure/B6289084.png)
![Benzyloxycalix[7]arene](/img/structure/B6289087.png)